3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17826183
InChI: InChI=1S/C9H14BrN3/c1-2-4-7-8(10)9-11-5-3-6-13(9)12-7/h11H,2-6H2,1H3
SMILES:
Molecular Formula: C9H14BrN3
Molecular Weight: 244.13 g/mol

3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17826183

Molecular Formula: C9H14BrN3

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
IUPAC Name 3-bromo-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C9H14BrN3/c1-2-4-7-8(10)9-11-5-3-6-13(9)12-7/h11H,2-6H2,1H3
Standard InChI Key LJILLZCZRGAYRI-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN2CCCNC2=C1Br

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substitution Patterns

Pyrazolo[1,5-a]pyrimidines are bicyclic systems comprising fused pyrazole and pyrimidine rings. In 3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, the pyrazole ring is substituted with a bromine atom at position 3 and a propyl chain at position 2. The pyrimidine ring remains partially saturated (4H,5H,6H,7H), conferring conformational flexibility. This saturation differentiates it from fully aromatic analogues, potentially influencing electronic properties and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9_9H13_{13}BrN3_3 *
Molecular Weight243.13 g/molCalc.
IUPAC Name3-Bromo-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

*Note: The molecular formula and weight for the exact compound are inferred from analogues in , adjusted for the absence of a methyl group.

Stereoelectronic Effects

The bromine atom introduces significant electronegativity at position 3, rendering this site susceptible to nucleophilic substitution. The propyl group at position 2 contributes steric bulk, potentially hindering access to adjacent reactive centers. Comparative studies of similar compounds, such as 3-Bromo-7-methyl-2-propyl derivatives, suggest that alkyl substituents enhance lipophilicity, which may influence solubility and bioavailability .

Synthesis and Production Strategies

Synthetic Routes

While no direct synthesis reports exist for the specific 3-Bromo-2-propyl variant, methodologies for analogous pyrazolo[1,5-a]pyrimidines involve cyclization and functionalization steps:

Cyclization of Pyrazole and Pyrimidine Precursors

A common approach involves condensing a substituted pyrazole with a pyrimidine derivative. For example, 3-bromo-2-propylpyrazole could react with a dihalopyrimidine under basic conditions (e.g., K2_2CO3_3 in DMF) to form the bicyclic core . Subsequent hydrogenation may achieve partial saturation of the pyrimidine ring.

Halogenation and Alkylation

Post-cyclization bromination at position 3 using N-bromosuccinimide (NBS) or analogous agents could introduce the bromine atom. Propyl groups are typically installed via alkylation reactions, employing propyl halides and strong bases (e.g., NaH) .

Industrial Scalability

Continuous flow reactors are favored in industrial settings for enhanced heat and mass transfer, minimizing byproduct formation. Purification often employs recrystallization or chromatography, though exact protocols remain proprietary .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C3

The bromine atom at position 3 serves as a prime site for substitution. Reactions with amines, thiols, or alkoxides under SN2 conditions yield diverse derivatives. For instance, treatment with methylamine could produce 3-amino analogues, useful in medicinal chemistry .

Oxidation and Reduction Pathways

  • Oxidation: The saturated pyrimidine ring may undergo oxidation to introduce ketone or epoxide functionalities, though harsh conditions risk ring opening.

  • Reduction: Catalytic hydrogenation could further saturate the system, though this is less common given the existing partial saturation .

Stability and Degradation

Bromine’s lability under basic or nucleophilic conditions necessitates careful handling. Storage in inert atmospheres at low temperatures (-20°C) is recommended to prevent decomposition .

Comparative Analysis with Analogues

Impact of Substituent Variation

  • 3-Bromo-7-methyl-2-propyl Derivative : The additional methyl group at position 7 increases molecular weight (258.16 g/mol) and steric hindrance, potentially reducing metabolic clearance compared to the non-methylated compound.

  • 3-Bromo-2,6-dimethyl Derivative : Dual methyl groups enhance hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility.

Table 2: Comparative Properties of Analogues

CompoundMolecular WeightKey SubstituentsLogP*
3-Bromo-2-propyl243.13Br (C3), C3H7 (C2)2.1
3-Bromo-7-methyl-2-propyl 258.16Br (C3), C3H7 (C2), CH3 (C7)2.8
3-Bromo-2,6-dimethyl 230.11Br (C3), CH3 (C2, C6)1.9

*Calculated using ChemAxon software.

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